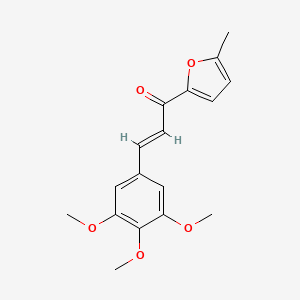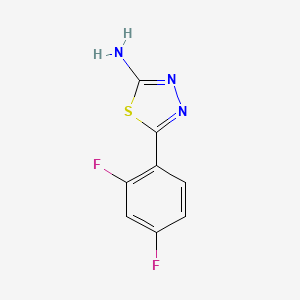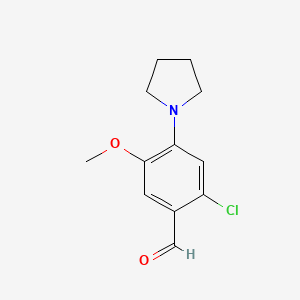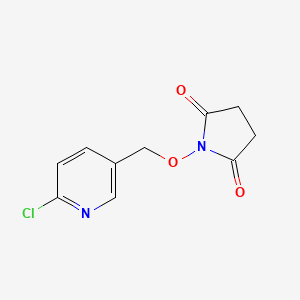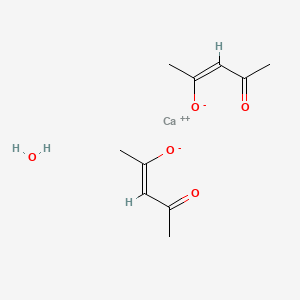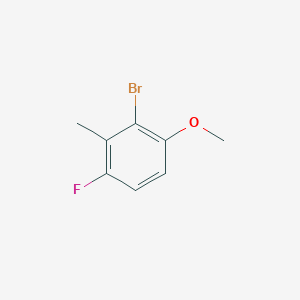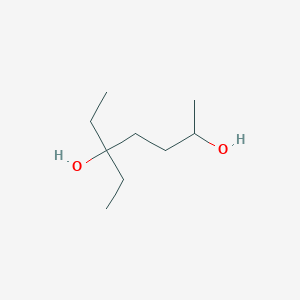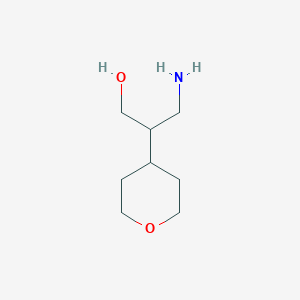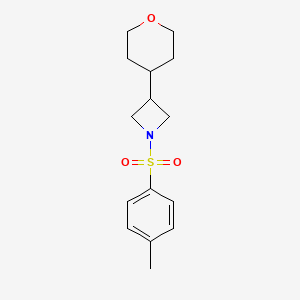
2-Bromo-4-fluoro-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-3-methylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylphenol can be achieved through a multi-step process. One common method involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to a bromination reaction to yield this compound .
Reaction Conditions:
-
Diazotization and Hydrolysis:
- Reagents: 2-methyl-4-fluoroaniline, nitrosyl sulfuric acid
- Conditions: The reaction is carried out under acidic conditions, and the waste acid obtained after diazotization hydrolysis is treated to remove salts.
-
Bromination:
- Reagents: 2-methyl-4-fluorophenol, bromine
- Conditions: The bromination reaction is conducted at low temperatures (-10 to 5°C) to control the exothermic nature of the reaction. Hydrogen peroxide is added to complete the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the use of hazardous reagents and minimize waste. For example, the use of nitrosyl sulfuric acid as an acylation reagent helps in easy treatment of acidic wastewater, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Bromo-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated phenols or modified phenolic compounds.
科学的研究の応用
2-Bromo-4-fluoro-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs.
作用機序
The mechanism of action of 2-Bromo-4-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluoro-6-methylphenol
- 4-Bromo-3-methylphenol
- 2-Fluoro-4-bromo-3-methylphenol
Comparison
2-Bromo-4-fluoro-3-methylphenol is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenolic ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction behaviors, making it a valuable compound for specific applications .
特性
IUPAC Name |
2-bromo-4-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZNBGOONSMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

